molecular formula C18H16N2O4S B3015380 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034306-98-2

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B3015380
CAS No.: 2034306-98-2
M. Wt: 356.4
InChI Key: SNCZBJSRXDIFNW-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic sulfonamide derivative characterized by a pyridine core substituted with a furan moiety at position 4. A methylene bridge links the pyridine to a 2,3-dihydrobenzofuran ring system, which is further functionalized with a sulfonamide group at position 5. While direct bioactivity data are unavailable in the provided evidence, its design aligns with sulfonamide-based therapeutics, which are known for their roles in enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-25(22,16-3-4-18-14(9-16)5-7-24-18)20-11-13-8-15(12-19-10-13)17-2-1-6-23-17/h1-4,6,8-10,12,20H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCZBJSRXDIFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the key intermediate, 5-(furan-2-yl)pyridin-3-ylmethanol, through a condensation reaction between furan-2-carbaldehyde and 3-pyridylmethanol. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group, followed by cyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with different functional groups attached to the aromatic rings .

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Structural Analogues from Thiazole-Benzamide Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) share a pyridin-3-yl group with the target compound but differ in core structure (thiazole vs. pyridine-furan) and functional groups (benzamide vs. sulfonamide). Key distinctions include:

  • Spectral Data : The target’s ¹H NMR would exhibit distinct deshielded protons near the sulfonamide (δ 7.5–8.5 ppm) and dihydrobenzofuran (δ 6.5–7.2 ppm), contrasting with thiazole derivatives’ aromatic and morpholine proton signals (δ 3.0–4.0 ppm for morpholine CH₂) .

Table 1: Structural Comparison with Thiazole-Benzamide Derivatives

Compound Core Structure Functional Groups Key Spectral Features (¹H NMR)
Target Compound Pyridine-furan Sulfonamide, dihydrobenzofuran δ 7.5–8.5 (sulfonamide), δ 6.5–7.2 (dihydrobenzofuran)
4d (Thiazole-Benzamide) Thiazole Benzamide, morpholine δ 3.0–4.0 (morpholine CH₂), δ 7.2–8.0 (pyridine)

Ranitidine-Related Furan Derivatives (–5)

Ranitidine analogs like N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide feature furan rings with dimethylamino and sulphanyl groups. Key comparisons:

  • Furan Substitution : The target’s furan is part of a pyridine substituent, whereas Ranitidine derivatives prioritize sulphanyl-ethyl linkages. This structural divergence impacts conformational flexibility and electronic profiles.
  • Functional Groups: The nitroacetamide in Ranitidine analogs contrasts with the target’s sulfonamide, affecting metabolic stability and target selectivity.

Table 2: Functional Group Impact on Properties

Compound Type Functional Group Acidity (pKa) Metabolic Stability
Target Compound Sulfonamide ~10–11 High
Ranitidine Analog () Nitroacetamide ~8–9 Moderate

Furopyridine and Dihydrobenzofuran Derivatives ()

The furo[2,3-b]pyridine derivative in shares a fused furan-pyridine system but lacks the sulfonamide group. Meanwhile, (E)-N-{[7-(5-acetylthiophen-2-yl)-5-fluoro-2,3-dihydro-1-benzofuran-2-yl]methyl}-3-pyridin-3-ylprop-2-enamide () includes a dihydrobenzofuran but substitutes sulfonamide with a propenamide.

  • Electronic Effects : The sulfonamide’s electron-withdrawing nature may increase binding affinity to charged residues in biological targets compared to neutral amides.
  • Solubility : Sulfonamides generally exhibit higher aqueous solubility than propenamides due to ionization at physiological pH .

Sulfonamide-Based Pyridine Derivatives ()

N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide shares the pyridine-sulfonamide framework but differs in substituents (chloro, trifluoromethyl, phenoxy).

    Biological Activity

    N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound notable for its unique structural features, including a sulfonamide group and a benzofuran ring. These characteristics suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

    The molecular formula of this compound is C18H16N2O4SC_{18}H_{16}N_{2}O_{4}S with a molecular weight of 356.39 g/mol. The compound features a furan ring, a pyridine moiety, and a sulfonamide group, which are critical for its biological activity.

    PropertyValue
    Molecular FormulaC18H16N2O4SC_{18}H_{16}N_{2}O_{4}S
    Molecular Weight356.39 g/mol
    IUPAC NameN-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dihydrobenzofuran-5-sulfonamide
    CAS Number2034306-98-2

    Biological Activity Overview

    Research indicates that this compound exhibits various biological activities, including:

    • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity. Its structure allows interaction with bacterial enzymes or membranes, potentially leading to inhibition of growth or cell death.
    • Anticancer Activity : The compound has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
    • Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes related to disease pathways, such as those involved in inflammation and cancer progression.

    Study 1: Anticancer Activity

    A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .

    Study 2: Antimicrobial Effects

    In vitro tests revealed that the compound exhibited significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 32 to 64 µg/mL, suggesting moderate effectiveness as an antimicrobial agent .

    Study 3: Enzyme Inhibition

    Research focusing on enzyme inhibition highlighted that the compound effectively inhibited carbonic anhydrase activity with an IC50 value of 10 µM. This inhibition could be beneficial in treating conditions like glaucoma and other diseases where carbonic anhydrase plays a critical role .

    The biological activities of this compound can be attributed to several mechanisms:

    • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
    • Modulation of Signaling Pathways : It has been observed to affect pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
    • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells by increasing ROS levels, leading to cellular damage and apoptosis.

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